6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone
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Overview
Description
6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a trifluoromethyl group attached to a quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolinone Core: Starting with an appropriate aniline derivative, the quinolinone core is synthesized through cyclization reactions.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinoline derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro, phenylsulfonyl, and trifluoromethyl groups enhances its binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of signal transduction pathways.
Comparison with Similar Compounds
6-Chloro-2(1H)-quinolinone: Lacks the phenylsulfonyl and trifluoromethyl groups, resulting in different chemical properties and applications.
3-(Phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone:
6-Chloro-4-(trifluoromethyl)-2(1H)-quinolinone: Lacks the phenylsulfonyl group, leading to different biological activities.
Uniqueness: The combination of the chloro, phenylsulfonyl, and trifluoromethyl groups in 6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
253663-85-3 |
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Molecular Formula |
C₁₆H₉ClF₃NO₃S |
Molecular Weight |
387.76 |
Origin of Product |
United States |
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